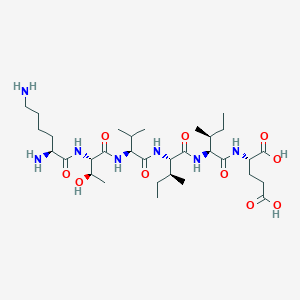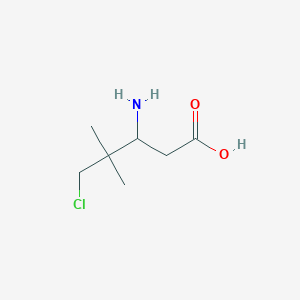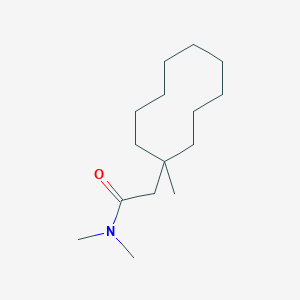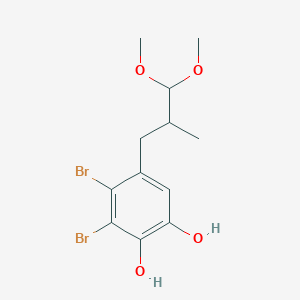![molecular formula C15H19NO3 B14223331 4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one CAS No. 830324-01-1](/img/structure/B14223331.png)
4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one is an organic compound that features a dioxolane ring, an aniline derivative, and a butenone moiety
准备方法
The synthesis of 4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one typically involves multiple steps, starting with the preparation of the dioxolane ring. One common method is the acetalization of aldehydes or ketalization of ketones with ethylene glycol . The aniline derivative can be synthesized through standard aromatic substitution reactions. The final step involves the coupling of the dioxolane and aniline derivatives with a butenone moiety under specific reaction conditions, such as the use of a base or acid catalyst .
化学反应分析
4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
科学研究应用
4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one has several scientific research applications:
作用机制
The mechanism of action of 4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can act as a protecting group for carbonyl compounds, while the aniline derivative can participate in hydrogen bonding and π-π interactions. The butenone moiety can undergo nucleophilic addition reactions, leading to the formation of various adducts that modulate biological activity .
相似化合物的比较
Similar compounds to 4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one include:
1,3-Dioxolane: A simpler dioxolane compound used as a solvent and in polymer synthesis.
2-Ethyl-2-methyl-1,3-dioxolane: Another dioxolane derivative with similar solvent properties.
4-Methyl-1,3-dioxolan-2-one: Used as a plasticizer and solvent in various applications.
The uniqueness of this compound lies in its combination of a dioxolane ring, aniline derivative, and butenone moiety, which imparts distinct chemical reactivity and potential for diverse applications.
属性
CAS 编号 |
830324-01-1 |
|---|---|
分子式 |
C15H19NO3 |
分子量 |
261.32 g/mol |
IUPAC 名称 |
4-[2-[(2-methyl-1,3-dioxolan-2-yl)methyl]anilino]but-3-en-2-one |
InChI |
InChI=1S/C15H19NO3/c1-12(17)7-8-16-14-6-4-3-5-13(14)11-15(2)18-9-10-19-15/h3-8,16H,9-11H2,1-2H3 |
InChI 键 |
LUFAEDRAMWSUNE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C=CNC1=CC=CC=C1CC2(OCCO2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


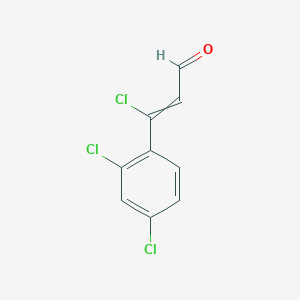
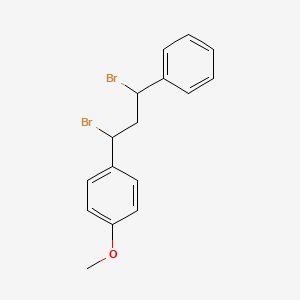
![(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine](/img/structure/B14223276.png)
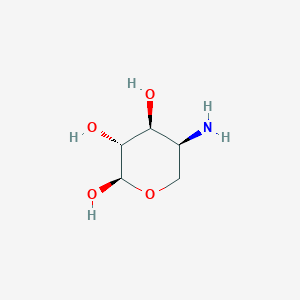
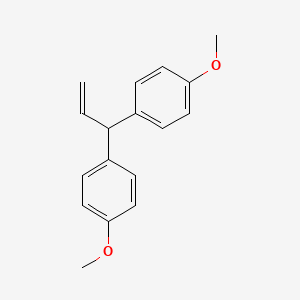
![(E)-1-(4-{[6-(Ethenyloxy)hexyl]oxy}phenyl)-2-(4-ethoxyphenyl)diazene](/img/structure/B14223293.png)
![2-(2-Bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane](/img/structure/B14223296.png)
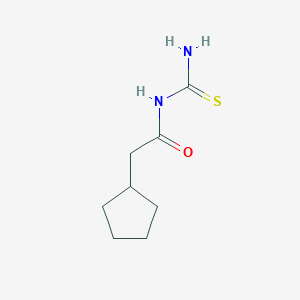
![4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid](/img/structure/B14223306.png)
![2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223308.png)
